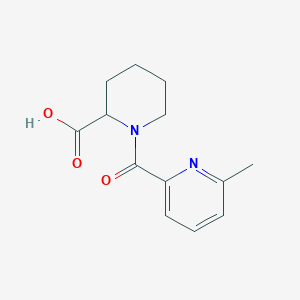![molecular formula C10H9ClN4S B6259828 ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile CAS No. 1119449-18-1](/img/no-structure.png)
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile, also known as CPT-11, is a novel chemotherapeutic agent with a wide range of applications in scientific research and medical treatments. It is a prodrug of the active metabolite SN-38, which is a topoisomerase I inhibitor. CPT-11 has been studied extensively in the laboratory and clinical settings and is currently used in the treatment of a variety of cancers, including colorectal cancer, ovarian cancer, and non-small cell lung cancer.
Mecanismo De Acción
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile is a prodrug of SN-38, which is a topoisomerase I inhibitor. Topoisomerase I is an enzyme that is essential for DNA replication, transcription, and repair. SN-38 binds to the topoisomerase I-DNA complex, preventing the enzyme from releasing the DNA strand and resulting in the inhibition of DNA replication and transcription. As a result, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has the potential to inhibit the growth of cancer cells by preventing the replication of their DNA.
Biochemical and Physiological Effects
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been studied extensively in the laboratory and clinical settings and is currently used in the treatment of a variety of cancers, including colorectal cancer, ovarian cancer, and non-small cell lung cancer. In laboratory studies, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been shown to induce apoptosis in a variety of cancer cell lines. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been shown to inhibit the growth of tumor cells in animal models. In clinical trials, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been shown to be effective in the treatment of various types of cancer, with some studies showing a significant improvement in overall survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to store and handle. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile is a prodrug, which means that it is converted to the active metabolite SN-38 in the body, making it more effective in the treatment of cancer. However, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile also has some limitations. For example, it has a relatively short half-life, which means that it must be administered frequently in order to maintain its efficacy. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile can be toxic to normal cells, which can limit its use in laboratory experiments.
Direcciones Futuras
For ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile research include the development of novel delivery systems for ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile, the development of novel formulations of ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile, and the exploration of new indications for ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile. In addition, further research is needed to investigate the potential of ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile in combination with other drugs and to determine the optimal dose and schedule for ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile therapy. Finally, further research is needed to explore the potential of ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile in the treatment of other types of cancer, such as pancreatic cancer and brain cancer.
Métodos De Síntesis
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile is synthesized from the reaction of 6-chloropyridin-3-ylmethylene-1,3-thiazolidin-2-one with formaldehyde and ammonia. This reaction is accompanied by a deprotonation of the 6-chloropyridin-3-ylmethylene-1,3-thiazolidin-2-one, resulting in the formation of the desired ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile. The reaction can be carried out in a variety of solvents, such as dimethylsulfoxide, methanol, and ethanol.
Aplicaciones Científicas De Investigación
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has a wide range of applications in scientific research. It is used as a model compound for the study of topoisomerase I inhibition, as well as in the study of gene expression and cell cycle regulation. ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has also been used to study the effects of DNA-protein interactions, as well as the role of topoisomerase I in DNA replication and repair. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been used in studies of the mechanism of action of anticancer drugs, as well as in the development of novel chemotherapeutic agents.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile' involves the reaction of 6-chloropyridine-3-carbaldehyde with thiosemicarbazide to form the intermediate 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione. This intermediate is then reacted with chloroformamidine hydrochloride to form the final product.", "Starting Materials": [ "6-chloropyridine-3-carbaldehyde", "thiosemicarbazide", "chloroformamidine hydrochloride" ], "Reaction": [ "Step 1: 6-chloropyridine-3-carbaldehyde is reacted with thiosemicarbazide in ethanol to form 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione.", "Step 2: 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione is reacted with chloroformamidine hydrochloride in ethanol to form '({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile'." ] } | |
Número CAS |
1119449-18-1 |
Nombre del producto |
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile |
Fórmula molecular |
C10H9ClN4S |
Peso molecular |
252.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



